16-phenylhexadecanoic Acid

Leishmaniasis Topoisomerase IB inhibition ω-Phenyl fatty acids

16-Phenylhexadecanoic acid (CAS 19629-78-8) is a C22 saturated long-chain fatty acid distinguished from its parent hexadecanoic acid (palmitic acid) by the presence of a terminal phenyl group at the ω-carbon of the alkyl chain. This ω-phenyl modification shifts the compound’s physicochemical properties (predicted logP ~8.55, melting point 75–77°C) and confers biological activities not observed with unsubstituted saturated fatty acids, including inhibition of Leishmania donovani topoisomerase IB (LdTopIB) and dual acetylcholinesterase/butyrylcholinesterase (AChE/BuChE) inhibition.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
CAS No. 19629-78-8
Cat. No. B027411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-phenylhexadecanoic Acid
CAS19629-78-8
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24)
InChIKeyMFCNMXMQLKDGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Phenylhexadecanoic Acid (CAS 19629-78-8): Procurement-Ready Profile of a Terminal Phenyl Long-Chain Fatty Acid


16-Phenylhexadecanoic acid (CAS 19629-78-8) is a C22 saturated long-chain fatty acid distinguished from its parent hexadecanoic acid (palmitic acid) by the presence of a terminal phenyl group at the ω-carbon of the alkyl chain [1]. This ω-phenyl modification shifts the compound’s physicochemical properties (predicted logP ~8.55, melting point 75–77°C) and confers biological activities not observed with unsubstituted saturated fatty acids, including inhibition of Leishmania donovani topoisomerase IB (LdTopIB) and dual acetylcholinesterase/butyrylcholinesterase (AChE/BuChE) inhibition [1][2]. The compound is commercially available at ≥95% purity for research use .

Why 16-Phenylhexadecanoic Acid Cannot Be Replaced by Generic Hexadecanoic Acid or Shorter-Chain Phenylalkanoic Analogs


Unsubstituted hexadecanoic acid (palmitic acid) and shorter-chain ω-phenylalkanoic acids (e.g., 10-phenyl-6-decynoic acid, 13-phenyltridecanoic acid) lack the specific chain length and terminal phenyl positioning required to simultaneously engage LdTopIB, AChE/BuChE, and A549 cytotoxicity targets [1][2]. In cholinesterase assays, co-isolated simple fatty acids—dodecanoic, tetradecanoic, and pentadecanoic acids—showed no measurable inhibition at concentrations where 16-phenylhexadecanoic acid achieved dual IC50 values of 40.99 μM (BuChE) and 46.83 μM (AChE), demonstrating that both the C16 chain and the terminal phenyl group are essential pharmacophoric elements [2]. Substituting with a generic fatty acid forfeits this multitarget activity profile.

16-Phenylhexadecanoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Antileishmanial Activity: 16-Phenylhexadecanoic Acid vs. 16-Phenyl-6-hexadecynoic Acid and Unsubstituted Fatty Acids on L. infantum Amastigotes

16-Phenylhexadecanoic acid (2) displays low-micromolar cytotoxicity against the clinically relevant intracellular L. infantum amastigote stage, with an IC50 range of 3–6 μM, comparable to its acetylenic analog 16-phenyl-6-hexadecynoic acid (1) and markedly more potent than its activity against promastigotes (IC50 60–70 μM) [1]. Both 1 and 2 inhibit LdTopIB with EC50 values of 14 and 36 μM, respectively, without stabilizing DNA cleavage complexes [1]. Simple saturated fatty acids (e.g., hexadecanoic acid) show no comparable antileishmanial or LdTopIB inhibitory activity at these concentrations [1]. Low toxicity toward murine splenocytes was observed for both 1 and 2, indicating a favorable selectivity window for the amastigote stage [1].

Leishmaniasis Topoisomerase IB inhibition ω-Phenyl fatty acids

A549 Lung Carcinoma Cytotoxicity: Direct Comparison with 16-Phenyl-6-hexadecynoic Acid

Both 16-phenylhexadecanoic acid (2) and its Δ6-acetylenic analog (1) exhibit cytotoxicity against A549 human lung carcinoma cells; however, the acetylenic analog 1 is the more potent agent with an IC50 of 18 ± 1 μM, while the saturated analog 2 shows a higher (less potent) IC50 that was not explicitly reported as the best in the series [1]. Caspase-3/7 activation studies confirmed that neither fatty acid induces apoptosis in A549 cells, indicating a caspase-independent cell death mechanism [1]. The structurally distinct C10 ω-cyclohexyl acid 4 exhibited weaker cytotoxicity (IC50 = 40 ± 2 μM) [1]. The saturated phenyl analog 2 thus occupies a distinct potency–stability niche: lower A549 potency than 1 but devoid of the alkyne-associated reactivity concerns.

Anticancer A549 lung carcinoma Caspase-independent cell death

Dual AChE/BuChE Inhibition: 16-Phenylhexadecanoic Acid vs. Co-Isolated Simple Fatty Acids

In a bioassay-guided isolation study from Horsfieldia polyspherula bark, 16-phenylhexadecanoic acid (compound 1) exhibited dual inhibitory activity against both butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) with IC50 values of 40.99 ± 1.99 μM and 46.83 ± 2.44 μM, respectively [1]. In contrast, co-isolated simple saturated fatty acids—dodecanoic acid (4), tetradecanoic acid (5), and pentadecanoic acid (6)—showed IC50 values above 200 μM [1]. The phenyl-terminated structure thus provides a ≥4.3-fold improvement in AChE inhibitory potency and a ≥4.9-fold improvement in BuChE inhibitory potency relative to unsubstituted fatty acids of comparable or shorter chain length [1].

Alzheimer's disease Cholinesterase inhibition Natural product isolation

16-Phenylhexadecanoic Acid: High-Confidence Research Application Scenarios Based on Quantitative Evidence


Leishmaniasis Drug Discovery: Saturated ω-Phenyl Fatty Acid Lead with LdTopIB Activity

16-Phenylhexadecanoic acid can serve as a saturated lead scaffold for antileishmanial development targeting L. infantum amastigotes (IC50 = 3–6 μM) with demonstrated LdTopIB inhibition (EC50 = 36 μM) and low murine splenocyte toxicity [1]. Its fully saturated alkyl chain offers greater chemical stability than acetylenic analogs, facilitating derivatization and formulation studies without alkyne-associated degradation or toxicity risks [1].

Alzheimer's Disease Research: Dual AChE/BuChE Inhibitor Probe from a Fatty Acid Scaffold

With dual AChE (IC50 = 46.83 μM) and BuChE (IC50 = 40.99 μM) inhibition, 16-phenylhexadecanoic acid provides a structurally distinct fatty acid-based probe for cholinesterase modulation studies [2]. Its activity stands in clear contrast to inactive simple fatty acids (IC50 > 200 μM), enabling structure–activity relationship (SAR) investigations focused on the ω-phenyl pharmacophore [2].

Anticancer Research: Caspase-Independent Cytotoxicity in A549 Lung Carcinoma

16-Phenylhexadecanoic acid induces caspase-3/7-independent cytotoxicity in A549 lung carcinoma cells, providing a tool compound for studying non-apoptotic cell death mechanisms triggered by fatty acid analogs [1]. It can be used alongside the more potent acetylenic analog (IC50 = 18 μM) to dissect the contribution of unsaturation to cytotoxic potency and mechanism [1].

PPAR Agonist Precursor Chemistry and Lactone Derivatization

Although 16-phenylhexadecanoic acid itself has not been reported as a direct PPAR agonist, its 2,4-dimethyl-4-hydroxy-1,4-lactone derivative exhibits PPARα (EC50 = 12 μM) and PPARδ (EC50 = 9 μM) agonism [3]. The acid serves as the key synthetic precursor for accessing this stereochemically complex lactone class, which was discovered from marine natural product libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-phenylhexadecanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.